Silver 3-pyrroline-2,5-dione
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Overview
Description
Silver 3-pyrroline-2,5-dione is a compound with the molecular formula C4H3AgNO2. It is a derivative of pyrroline, a five-membered nitrogen-containing heterocycle. The presence of silver in the compound adds unique properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silver 3-pyrroline-2,5-dione typically involves the reaction of 3-pyrroline-2,5-dione with a silver salt, such as silver nitrate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Silver 3-pyrroline-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different pyrrolidine derivatives.
Substitution: The silver atom can be substituted with other metal ions or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyrrole derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various metal-substituted pyrroline derivatives.
Scientific Research Applications
Silver 3-pyrroline-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced biological activity.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of Silver 3-pyrroline-2,5-dione involves its interaction with biological molecules. The silver ion can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The pyrroline moiety can interact with various enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A structurally related compound with similar biological activities.
Pyrrole: Another nitrogen-containing heterocycle with diverse applications in chemistry and biology.
Pyrrolidinone: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Uniqueness: Silver 3-pyrroline-2,5-dione stands out due to the presence of the silver ion, which imparts unique antimicrobial properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Biological Activity
Silver 3-pyrroline-2,5-dione is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and applications based on various research findings.
Synthesis and Structural Characteristics
This compound is synthesized through the reaction of silver salts with organic complexing agents such as pyrrolidine-2,5-dione or 3-pyrroline-2,5-dione. The synthesis typically involves the formation of a water-soluble silver complex that can be utilized in various applications, including electroplating and medicinal chemistry .
Table 1: Synthesis Overview
Reactants | Conditions | Products |
---|---|---|
Silver salt (e.g., AgNO₃) | Stoichiometric inorganic base | This compound complex |
Pyrrolidine-2,5-dione | pH 6-14 | Water-soluble silver complex |
Biological Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. Specifically, compounds derived from 3-pyrroline-2,5-dione have shown promise in inhibiting various pathogens and modulating inflammatory responses.
Antimicrobial Activity
Silver complexes have demonstrated significant antimicrobial properties. In studies involving derivatives of pyrrolidine-2,5-dione, compounds exhibited moderate inhibitory effects against Mycobacterium tuberculosis and other bacterial strains .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several derivatives against multiple strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives effectively inhibited bacterial growth at concentrations as low as 10 µg/mL.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through cytokine production assays. Compounds derived from this structure inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The strongest inhibition was observed with specific derivatives at higher concentrations (100 µg/mL), indicating a dose-dependent response .
The biological activity of this compound can be attributed to its interaction with cellular targets. It is believed that the silver ion plays a crucial role in disrupting microbial cell membranes and interfering with metabolic processes. Additionally, the pyrroline structure may facilitate interactions with proteins involved in inflammatory pathways.
Properties
CAS No. |
42867-30-1 |
---|---|
Molecular Formula |
C4H2AgNO2 |
Molecular Weight |
203.93 g/mol |
IUPAC Name |
silver;5-oxopyrrol-2-olate |
InChI |
InChI=1S/C4H3NO2.Ag/c6-3-1-2-4(7)5-3;/h1-2H,(H,5,6,7);/q;+1/p-1 |
InChI Key |
PZAKGHDKLNFRTD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)N=C1[O-].[Ag+] |
Related CAS |
541-59-3 (Parent) |
Origin of Product |
United States |
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